molecular formula C27H30O3 B14388741 2,2'-(3-Oxo-1,5-diphenylpentane-1,5-diyl)di(cyclopentan-1-one) CAS No. 89725-76-8

2,2'-(3-Oxo-1,5-diphenylpentane-1,5-diyl)di(cyclopentan-1-one)

Cat. No.: B14388741
CAS No.: 89725-76-8
M. Wt: 402.5 g/mol
InChI Key: MNODALJHTLEJGO-UHFFFAOYSA-N
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Description

2,2’-(3-Oxo-1,5-diphenylpentane-1,5-diyl)di(cyclopentan-1-one): is a complex organic compound characterized by the presence of two cyclopentanone rings connected through a central 3-oxo-1,5-diphenylpentane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(3-Oxo-1,5-diphenylpentane-1,5-diyl)di(cyclopentan-1-one) typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Central Moiety: The central 3-oxo-1,5-diphenylpentane structure can be synthesized through a Claisen condensation reaction between benzaldehyde and acetone, followed by subsequent aldol condensation and dehydration steps.

    Cyclopentanone Ring Formation: The cyclopentanone rings are introduced through a Michael addition reaction, where the central moiety reacts with cyclopentanone in the presence of a base such as sodium ethoxide.

    Final Assembly: The final compound is obtained by coupling the cyclopentanone rings to the central moiety under acidic conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentanone rings, leading to the formation of diketones.

    Reduction: Reduction reactions can convert the ketone groups to alcohols, resulting in the formation of diols.

    Substitution: The phenyl groups in the central moiety can participate in electrophilic aromatic substitution reactions, introducing various substituents such as halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like bromine or nitric acid are used for electrophilic aromatic substitution reactions.

Major Products

    Oxidation: Formation of diketones.

    Reduction: Formation of diols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2,2’-(3-Oxo-1,5-diphenylpentane-1,5-diyl)di(cyclopentan-1-one) has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2,2’-(3-Oxo-1,5-diphenylpentane-1,5-diyl)di(cyclopentan-1-one) involves its interaction with various molecular targets. The compound’s ketone groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the phenyl groups can participate in π-π interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    2,2’-(3-Oxo-1,5-diphenylpentane-1,5-diyl)di(cyclohexan-1-one): Similar structure but with cyclohexanone rings instead of cyclopentanone rings.

    2,2’-(3-Oxo-1,5-diphenylpentane-1,5-diyl)di(cyclobutan-1-one): Similar structure but with cyclobutanone rings instead of cyclopentanone rings.

Uniqueness

The uniqueness of 2,2’-(3-Oxo-1,5-diphenylpentane-1,5-diyl)di(cyclopentan-1-one) lies in its specific ring size and the resulting steric and electronic effects

Properties

CAS No.

89725-76-8

Molecular Formula

C27H30O3

Molecular Weight

402.5 g/mol

IUPAC Name

2-[3-oxo-5-(2-oxocyclopentyl)-1,5-diphenylpentyl]cyclopentan-1-one

InChI

InChI=1S/C27H30O3/c28-21(17-24(19-9-3-1-4-10-19)22-13-7-15-26(22)29)18-25(20-11-5-2-6-12-20)23-14-8-16-27(23)30/h1-6,9-12,22-25H,7-8,13-18H2

InChI Key

MNODALJHTLEJGO-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)C1)C(CC(=O)CC(C2CCCC2=O)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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